REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[CH3:11][C:12]([CH3:17])=[CH:13][C:14](Cl)=[O:15].N1C=CC=CC=1>C(Cl)Cl>[CH:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:14](=[O:15])[CH:13]=[C:12]([CH3:17])[CH3:11])=[CH:6][CH:5]=1)([CH3:3])[CH3:2]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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C(C)(C)C1=CC=C(N)C=C1
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Name
|
|
Quantity
|
4.12 mL
|
Type
|
reactant
|
Smiles
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CC(=CC(=O)Cl)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
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Details
|
the mixture was stirred at 25° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
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Type
|
WASH
|
Details
|
The organic layer was washed with water, and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)NC(C=C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |